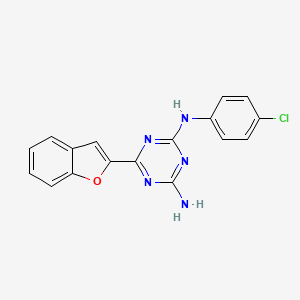

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

Chemical Structure and Properties The compound 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 878971-92-7) features a 1,3,5-triazine core substituted with a benzofuran moiety at position 6 and a 4-chlorophenyl group at position 2. Its molecular formula is C₁₇H₁₂ClN₅O, with a molecular weight of 337.76 g/mol .

Properties

Molecular Formula |

C17H12ClN5O |

|---|---|

Molecular Weight |

337.8 g/mol |

IUPAC Name |

6-(1-benzofuran-2-yl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C17H12ClN5O/c18-11-5-7-12(8-6-11)20-17-22-15(21-16(19)23-17)14-9-10-3-1-2-4-13(10)24-14/h1-9H,(H3,19,20,21,22,23) |

InChI Key |

SXVDOCQVLYLHHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorophenylboronic acid.

Formation of Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Medicinal Chemistry: Potential use as an antimicrobial agent due to the benzofuran moiety.

Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.

Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Table 1: Structural and Molecular Comparisons

Key Observations :

- Benzofuran vs. Benzothiazole/Benzimidazole : Replacement of benzofuran with sulfur-containing heterocycles (e.g., benzothiazole in ) introduces thioether bonds, which may improve resistance to oxidative degradation.

- Chlorophenyl vs. Phenoxyphenyl: Phenoxyphenyl substituents (e.g., BH47831) increase polarity and solubility compared to chlorophenyl groups, which are more lipophilic .

Key Observations :

- Dehydrosulfurization: For oxadiazine derivatives, DCC is preferred for high yields, but I₂/Et₃N enables access to novel structures .

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine can be represented as follows:

- Molecular Formula : C19H15ClN4O

- Molecular Weight : 366.9 g/mol

- LogP : 5.5 (indicating lipophilicity)

This compound features a triazine core substituted with a benzofuran moiety and a chlorophenyl group, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine exhibit significant antiviral properties. For instance, a related triazine compound demonstrated a 42% inhibition rate against viral replication in cell cultures at low concentrations (0.20 μM) . This suggests that the triazine scaffold could be effective in targeting viral mechanisms.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In one study, similar triazine derivatives showed promising cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 130 to 263 μM . The presence of electron-withdrawing groups such as chlorine has been linked to enhanced antiproliferative activity due to their influence on electron density and molecular interactions.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazine ring and the substitution patterns on the benzofuran and chlorophenyl groups significantly affect biological activity:

- Halogen Substituents : The introduction of halogens (like chlorine) enhances the compound's ability to interact with biological targets.

- Benzofuran Moiety : This component is crucial for maintaining the compound's lipophilicity and potential for cellular uptake.

A detailed comparison of various derivatives is summarized in Table 1 below:

| Compound Name | IC50 (μM) | Activity Type | Key Structural Features |

|---|---|---|---|

| Compound A | 130 | Anticancer | Triazine with chlorophenyl group |

| Compound B | 161 | Antiviral | Triazine with benzofuran substitution |

| Compound C | 249 | Anticancer | Halogenated phenyl group |

Study 1: Antiviral Efficacy

In a controlled experiment using MT-4 cells, compounds derived from the triazine scaffold were tested for their ability to inhibit reverse transcriptase. The results indicated that certain substitutions increased efficacy by up to 2.5-fold compared to standard antiviral agents .

Study 2: Cytotoxicity Assessment

A series of synthesized triazines were evaluated against various cancer cell lines including Mia PaCa-2 and PANC-1. Compounds showed significant growth inhibition with some exhibiting selectivity towards specific cell lines. The structure-function relationship highlighted that modifications at positions C-2 and N-3 of the triazine ring were critical for enhancing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.